molecular formula C11H12N4O2 B252334 N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

Katalognummer B252334
Molekulargewicht: 232.24 g/mol
InChI-Schlüssel: BTYPOPQKQUZBHM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide, also known as EAI045, is a small molecule inhibitor that targets epidermal growth factor receptor (EGFR) and its mutant variants. EGFR is a transmembrane receptor tyrosine kinase that plays a crucial role in cell growth, proliferation, and differentiation. Overexpression or mutation of EGFR is often associated with the development of various types of cancer, making it an attractive target for cancer therapy.

Wirkmechanismus

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide binds to the inactive conformation of EGFR and stabilizes it in this state, preventing its activation and downstream signaling. This mechanism is different from that of first-generation EGFR inhibitors, which compete with ATP for binding to the active conformation of EGFR. N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been shown to selectively target EGFR mutants, such as L858R and exon 19 deletions, while sparing wild-type EGFR and other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been found to inhibit the proliferation and survival of cancer cells with EGFR mutations, both in vitro and in vivo. It also induces apoptosis and cell cycle arrest in these cells. In addition, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been shown to reduce the activation of downstream signaling pathways, such as AKT and ERK, in EGFR-mutant cancer cells. However, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has no significant effect on the growth of cancer cells with wild-type EGFR or other receptor tyrosine kinases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the advantages of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide is its high selectivity for EGFR mutants, which reduces the potential for off-target effects. It also has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. However, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has some limitations for lab experiments. It is relatively insoluble in water, which may affect its bioavailability and solubility in cell culture media. In addition, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has not been tested in clinical trials yet, so its safety and efficacy in humans are still unknown.

Zukünftige Richtungen

There are several potential future directions for the development of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide. One direction is to investigate its efficacy in combination with other targeted therapies, such as MEK inhibitors, in the treatment of EGFR-mutant cancers. Another direction is to explore its potential in the treatment of other types of cancer with EGFR mutations, such as colorectal cancer and pancreatic cancer. Furthermore, the development of more potent and selective EGFR inhibitors based on the structure of N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide is also an area of active research.

Synthesemethoden

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide can be synthesized using a multi-step process involving the reaction of 2-chloro-4-nitroaniline with ethylenediamine, followed by reduction, cyclization, and amidation. The final product is obtained as a yellow solid with a purity of over 95%.

Wissenschaftliche Forschungsanwendungen

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has been extensively studied in preclinical models of non-small cell lung cancer (NSCLC) and glioblastoma multiforme (GBM). It has been shown to effectively inhibit the growth of EGFR-mutant cancer cells both in vitro and in vivo. N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has also been found to overcome resistance to first-generation EGFR inhibitors, such as gefitinib and erlotinib, which are commonly used in the treatment of NSCLC. Furthermore, N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide has demonstrated synergistic effects with other targeted therapies, such as MEK inhibitors, in suppressing the growth of cancer cells.

Eigenschaften

Molekularformel

C11H12N4O2

Molekulargewicht

232.24 g/mol

IUPAC-Name

N-(2-aminoethyl)-4-oxo-1H-quinazoline-2-carboxamide

InChI

InChI=1S/C11H12N4O2/c12-5-6-13-11(17)9-14-8-4-2-1-3-7(8)10(16)15-9/h1-4H,5-6,12H2,(H,13,17)(H,14,15,16)

InChI-Schlüssel

BTYPOPQKQUZBHM-UHFFFAOYSA-N

Isomerische SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN

SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)N=C(N2)C(=O)NCCN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.